Cas no 84680-59-1 (3-O-(2'E,4'Z-Decadienoyl)ingenol)

3-o- (2'e, 4'z-decadienoyl) ingenol is a natural diterpene with significant anti complement activity with an IC50 of 89.5 μ M
3-O-(2'E,4'Z-Decadienoyl)ingenol structure
84680-59-1 structure
Product Name:3-O-(2'E,4'Z-Decadienoyl)ingenol
CAS No:84680-59-1
Molecular Formula:C30H42O6
Molecular Weight:498.650889873505
CID:731275
PubChem ID:44575953

3-O-(2'E,4'Z-Decadienoyl)ingenol Properties

Names and Identifiers

    • 2,4-Decadienoic acid,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2E,4Z)-
    • 3-O-(2'E,4'Z-Decadienoyl)ingenol
    • 2,4-Decadienoic acid,(1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-yle
    • 3-O-(2E,4Z-Decadienoyl)ingenol
    • CID 102004600
    • Euphorbia factor E1
    • 2,4-Decadienoic acid, (1aR,2R,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-yl ester, (2E,4Z)-
    • 4'Z-Decadienoyl)ingenol
    • 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecene, 2,4-decadienoic acid deriv. (ZCI)
    • 2,4-Decadienoic acid, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-yl ester, [1aR-[1aα,2β,5β,5aβ,6β(2E,4Z),8aα,9α,10aα]]- (ZCI)
    • 3-O-(2′E,4′Z-Decadienoyl)ingenol
    • [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate
    • CHEMBL486883
    • CS-0103776
    • HY-N7166
    • 84680-59-1
    • ((1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo(7.5.1.01,5.010,12)pentadeca-2,7-dienyl) (2E,4Z)-deca-2,4-dienoate
    • DA-49615
    • InChIKey: XMXZQPNIMGCMHC-JFSCPWEMSA-N
    • Inchi: 1S/C30H42O6/c1-6-7-8-9-10-11-12-13-23(32)36-27-18(2)16-29-19(3)14-22-24(28(22,4)5)21(26(29)34)15-20(17-31)25(33)30(27,29)35/h10-13,15-16,19,21-22,24-25,27,31,33,35H,6-9,14,17H2,1-5H3/b11-10-,13-12+/t19-,21+,22-,24+,25-,27+,29+,30+/m1/s1
    • SMILES: O[C@@]12[C@@H](OC(=O)/C=C/C=C\CCCCC)C(C)=C[C@]31[C@H](C)C[C@H]1C([C@H]1[C@H](C=C([C@H]2O)CO)C3=O)(C)C

Computed Properties

  • Exact Mass: 498.298
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 9
  • Monoisotopic Mass: 498.298
  • Heavy Atom Count: 36
  • Complexity: 1020
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.3
  • Topological Polar Surface Area: 104

Experimental Properties

  • Solubility: Insuluble (9.5E-3 g/L) (25 ºC),
  • Color/Form: Powder
  • Density: 1.20±0.1 g/cm3 (20 ºC 760 Torr),

3-O-(2'E,4'Z-Decadienoyl)ingenol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AH59773-5mg
3-O-(2'E,4'Z-Decadienoyl)ingenol
84680-59-1 ≥98%
5mg
$1002.00 2024-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O68670-5mg
3-O-(2'E,4'Z-Decadienoyl)ingenol
84680-59-1
5mg
¥4418.0 2021-09-08

3-O-(2'E,4'Z-Decadienoyl)ingenol Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:84680-59-1)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com

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